2-(3,4,5-Trimethoxyphenyl)pyrrolidine hydrochloride

Description

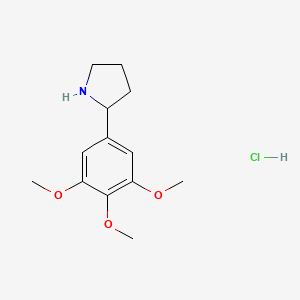

2-(3,4,5-Trimethoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3,4,5-trimethoxyphenyl substituent directly attached to the five-membered saturated amine ring. The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3;/h7-8,10,14H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCTUAYTIWVNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3,4,5-trimethoxyphenyl)pyrrolidine hydrochloride serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Reduction : Can be reduced to form different derivatives using agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur with various functional groups.

Biology

The compound is studied for its potential biological activities, particularly:

- Anticancer Properties : Research indicates that it can inhibit oncogenic kinases and induce apoptosis in cancer cells. For instance, studies have demonstrated that it can trigger cell cycle arrest at the G1 and G2/M phases in treated cancer cells.

- Anti-inflammatory Effects : It has been shown to down-regulate proteins involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is investigated for:

- Neurological Disorders : Preliminary studies suggest it may modulate neurotransmitter systems related to mood regulation and cognitive functions.

- Antimicrobial Activity : In vitro tests have indicated antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

- Oncogenic Kinase Inhibition : A study found that derivatives of this compound effectively inhibited multiple kinases associated with cancer progression.

- Neuroprotective Effects : In neuroblastoma cell lines subjected to oxidative stress, the compound exhibited significant protective effects against cell death induced by hydrogen peroxide.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2. These interactions result in various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3,4,5-trimethoxyphenyl)pyrrolidine hydrochloride with structurally related compounds, focusing on substituents, synthesis, and inferred properties:

Structural and Functional Insights

Backbone Variations :

- Pyrrolidine vs. Acetamide : The pyrrolidine ring in the target compound offers conformational constraints compared to the flexible acetamide backbone in . This rigidity may enhance target selectivity in biological systems .

- Trimethoxyphenyl vs. Halogenated Phenyl : The 3,4,5-trimethoxyphenyl group’s electron-donating methoxy substituents contrast with fluorine or chlorine atoms (), which are electron-withdrawing. This difference impacts electronic density, solubility, and binding interactions (e.g., hydrogen bonding vs. hydrophobic interactions) .

Synthetic Complexity: The target compound’s synthesis likely parallels methods in , involving amino group protection/deprotection and chromatography for isomer separation. In contrast, acetamide derivatives () require coupling reactions between carboxylic acids and amines, often with fewer protection steps .

Pharmacological Implications: Trimethoxyphenyl Motif: Common in microtubule-disrupting agents (e.g., combretastatins), this group suggests antitubulin activity for the target compound. However, benzothiazole-acetamide analogs () may exhibit broader kinase inhibition due to their larger aromatic systems . Salt Forms and Solubility: Hydrochloride salts (target compound, ) improve water solubility compared to neutral analogs, enhancing bioavailability for intravenous or oral administration .

Research Findings and Gaps

- Structural Analogues in Patents : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () highlight the trimethoxyphenyl group’s therapeutic relevance but lack explicit mechanistic data for the target compound .

- Data Limitations: No direct pharmacological or toxicity data are available for the target compound, necessitating further studies to validate hypothesized applications.

Biological Activity

2-(3,4,5-Trimethoxyphenyl)pyrrolidine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3,4,5-trimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Target Interactions

Research indicates that compounds similar to this compound can interact with various enzymes and receptors. The benzene ring's resonance stabilization may facilitate these interactions, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.

Biochemical Pathways

Studies have shown that related compounds can inhibit tubulin polymerization and various oncogenic kinases. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of derivatives containing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant activity against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 16a | MCF-7 | 0.52 | Inhibition of tubulin polymerization |

| 16b | MCF-7/ADR | 6.26 | Induction of apoptosis and cell cycle arrest |

| 16d | MRC-5 (normal) | 17.08 | Selective toxicity towards cancer cells |

These findings indicate that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a degree of selectivity that is advantageous for therapeutic applications .

Case Studies

In a study exploring the pharmacological profile of pyrrolidine derivatives, compounds similar to this compound were shown to exhibit:

- Inhibition of Oncogenic Kinases : Compounds demonstrated the ability to inhibit multiple kinases involved in cancer progression.

- Cell Cycle Arrest : Induction of pre-G1 and G2/M phase arrest was observed in treated cancer cells.

- Apoptosis : Early apoptotic markers were detected in treated cells, indicating the compound's potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies also suggest that pyrrolidine derivatives possess antimicrobial properties. In vitro tests have indicated antibacterial activity against several Gram-positive and Gram-negative bacteria. The presence of halogen substituents appears to enhance this activity significantly .

Safety Profile

While the biological activities are promising, safety assessments are crucial. Similar compounds have been reported to exhibit harmful effects if not handled properly. Toxicological studies should be conducted to evaluate the safety profile comprehensively before clinical applications can be considered.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.